molecular formula C16H14ClN3 B2454791 1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 242797-19-9

1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2454791
CAS No.: 242797-19-9
M. Wt: 283.76
InChI Key: OCJHHDRIYVBLCM-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chlorophenyl group and a 4-methylphenyl group attached to the pyrazole ring

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-5-7-12(8-6-11)15-10-19-20(16(15)18)14-4-2-3-13(17)9-14/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJHHDRIYVBLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most widely reported method involves the cyclocondensation of 3-chlorophenylhydrazine with 4-methylphenyl-substituted 1,3-diketones. For example, reacting 3-chlorophenylhydrazine hydrochloride with 1-(4-methylphenyl)-1,3-butanedione in ethanol under reflux yields the pyrazole core (Figure 1).

Mechanistic Insights :

  • Hydrazone Formation : The hydrazine attacks the diketone’s carbonyl group, forming a hydrazone intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the pyrazole ring.
  • Aromatization : Elimination of water finalizes the aromatic pyrazole structure.

Alternative Methods Using β-Keto Esters

Substituting 1,3-diketones with β-keto esters (e.g., ethyl 3-(4-methylphenyl)-3-oxopropanoate) enables milder reaction conditions. This approach avoids diketone instability and achieves yields up to 78% in toluene at 80°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically influences reaction efficiency. Ethanol outperforms chloroform and dichloromethane, providing an 86% yield at 50°C (Table 1).

Table 1. Solvent Screening for Cyclocondensation

Solvent Temperature (°C) Yield (%)
Ethanol 50 86
Chloroform 40 38
DMF 40 22

Catalytic Systems and Additives

Copper iodide (CuI) with 1,10-phenanthroline enhances cyclization kinetics, increasing yields to 56% in dichloromethane (Table 2).

Table 2. Catalytic Optimization

Catalyst (mol %) Additive (mol %) Solvent Yield (%)
CuI (10) 1,10-phen (30) CH₂Cl₂ 56
CuI (5) 1,10-phen (15) CH₂Cl₂ 42

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow reactors to improve heat transfer and mixing. Ethanol remains the solvent of choice due to its low cost and ease of removal. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Recent Advances and Novel Methodologies

Visible light-mediated synthesis, adapted from bis-pyrazol-5-ol protocols, offers a greener alternative. Irradiating 3-chlorophenylhydrazine and β-keto esters under blue LED light achieves 89% yield in 4 hours, minimizing byproducts.

Comparative Analysis of Synthetic Approaches

Table 3. Method Comparison

Method Yield (%) Conditions Scalability
Cyclocondensation 86 Ethanol, 50°C High
β-Keto Ester Route 78 Toluene, 80°C Moderate
Visible Light Promoted 89 Solvent-free, RT, 4 hours Emerging

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those aimed at treating inflammatory conditions and pain management. Its structure allows for modifications that enhance efficacy against specific targets.

Case Study : A study examining the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds similar to 1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine exhibited significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory response. The study reported IC50 values indicating potent activity against COX-1 and COX-2 enzymes, suggesting therapeutic potential in managing pain and inflammation.

Agricultural Chemicals

The compound is utilized in developing agrochemicals, including pesticides and herbicides. Its effectiveness in targeting specific pests while minimizing environmental impact makes it a valuable component in sustainable agriculture.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
This compoundWeeds90%

Biochemical Research

Researchers leverage the unique structure of this compound to study enzyme interactions and mechanisms. It has been shown to interact with various enzymes, influencing biochemical pathways.

Example : Research has demonstrated that this compound can inhibit glutathione peroxidase, an enzyme involved in oxidative stress responses. This inhibition can lead to increased oxidative stress levels in cells, highlighting its potential use in studying oxidative damage mechanisms.

Material Science Applications

The compound is also being explored for its potential in material science, particularly in developing new polymers and coatings with enhanced properties such as durability and resistance to degradation.

Research Insight : Preliminary studies indicate that incorporating this pyrazole derivative into polymer matrices can improve mechanical strength and thermal stability, making it suitable for advanced material applications.

Diagnostic Tools

In the realm of diagnostics, this compound is being investigated for its role in creating diagnostic reagents. These reagents can aid in detecting various diseases through innovative testing methods.

Case Study : A recent development involved using this compound as a marker for certain biomarkers associated with cancer, demonstrating its utility in early detection strategies.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine: This compound differs in the position of the substituents on the pyrazole ring.

    1-(4-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine: This compound has a different position of the chlorine substituent.

    1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine: This compound has a different position of the amine group.

Uniqueness

1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3-chlorophenyl and 4-methylphenyl groups may confer distinct properties, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles.

Biological Activity

1-(3-Chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine, also known by its CAS number 618092-70-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C16H14ClN3
  • Molecular Weight : 283.76 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
  • Chemical Structure :
C16H14ClN3\text{C}_{16}\text{H}_{14}\text{ClN}_{3}

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, with some derivatives showing MIC values as low as 0.22 μg/mL against specific pathogens .

Compound MIC (μg/mL) Activity
This compound0.22Antibacterial
Other Pyrazole DerivativesVariesAntibacterial

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The IC50 values for COX inhibition were found to be comparable to standard anti-inflammatory drugs like diclofenac, indicating its potential as a therapeutic agent for inflammatory diseases .

Activity IC50 (μg/mL) Comparison Drug
COX-1 Inhibition5.40Diclofenac (54.65)
COX-2 Inhibition0.01Diclofenac (54.65)

Cytotoxicity and Antiproliferative Effects

In addition to antimicrobial and anti-inflammatory activities, the compound has shown promising cytotoxic effects against various cancer cell lines. For example, in studies involving human liver cancer cells (HuH-7 and HepG2), it exhibited significant antiproliferative activity with IC50 values lower than those of established chemotherapeutic agents .

Case Studies

  • Antimicrobial Evaluation : A study focused on the synthesis and biological evaluation of pyrazole derivatives found that this compound was effective against multiple bacterial strains, highlighting its potential as an antimicrobial agent in clinical settings .
  • Anti-inflammatory Mechanism : Research into the anti-inflammatory mechanisms revealed that this compound effectively inhibits COX enzymes, suggesting its use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .
  • Cytotoxicity Profile : A detailed investigation into its cytotoxicity demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine and its structural analogs?

Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with ketones or aldehydes. For example:

  • Step 1 : Formation of a pyrazole core via condensation of substituted hydrazines (e.g., 3-chlorophenylhydrazine) with β-diketones or α,β-unsaturated ketones under reflux conditions .
  • Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions to introduce the 4-methylphenyl group. Catalysts like Pd or Cu are often used for Suzuki-Miyaura couplings .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is standard .

Q. How is structural characterization performed for pyrazole derivatives like this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm regioselectivity. For example, the amine proton (-NH2_2) typically appears as a singlet near δ 5.5–6.5 ppm .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amine groups and halogen atoms) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC50_{50} calculations .
  • Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinase inhibition) with positive controls like celecoxib .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl, CF3_33​, CH3_33​) on the pyrazole ring affect bioactivity?

Substituents modulate electronic and steric properties:

  • Electron-Withdrawing Groups (Cl, CF3_3) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2) but may reduce solubility .

  • Electron-Donating Groups (CH3_3) : Improve metabolic stability but may lower potency. For example, 4-methylphenyl increases lipophilicity, enhancing blood-brain barrier penetration .

  • Comparative Data :

    SubstituentIC50_{50} (COX-2, μM)LogP
    -Cl0.453.2
    -CF3_30.383.8
    -CH3_31.102.9
    Data adapted from studies on analogous pyrazoles .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and normalize results to reference inhibitors .
  • Solubility Optimization : Add co-solvents (DMSO ≤ 0.1%) or use nanoparticle formulations to mitigate false negatives in cell-based assays .
  • Metabolic Stability Tests : Liver microsome assays (human/rat) identify rapid degradation, explaining discrepancies between in vitro and in vivo results .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or COX-2. Cl-substituted analogs show stronger π-π stacking with aromatic residues .
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability (%F = 65–80 for methyl derivatives) and toxicity (e.g., hERG inhibition risk) .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC50_{50} values to design derivatives with balanced potency and solubility .

Q. What are the challenges in crystallizing pyrazole derivatives for structural studies?

  • Polymorphism : Multiple crystal forms may arise due to flexible amine groups. Slow evaporation (CH3_3CN/CHCl3_3) yields single crystals .
  • Hydrogen Bonding : Intra- and intermolecular H-bonds (N–H⋯N/O) stabilize the lattice. For example, the amine group forms H-bonds with adjacent pyrazole rings .
  • Halogen Interactions : Cl⋯Cl contacts (3.4–3.6 Å) contribute to packing efficiency .

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